3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Structure-Activity Relationships and Drug Discovery
Research efforts have focused on understanding the structure-activity relationships of sulfonamide derivatives, aiming to develop compounds with improved pharmacokinetic properties. For instance, studies have identified selective endothelin (ET) receptor antagonists with favorable pharmacokinetic profiles through focused structure-activity and structure-metabolism studies. These efforts highlight the importance of identifying metabolically stable analogues that maintain potency, demonstrating the compound's relevance in drug discovery processes (Humphreys et al., 2003).
Chemical Synthesis and Modifications
The chemical synthesis of sulfonamide derivatives, including efforts to generate novel compounds, is a significant area of research. Studies have developed methodologies for the synthesis of novel 5-substituted 3-methylisoxazole-4-sulfonamides, starting from 3,5-dimethylisoxazole. This work illustrates the scope and limitations of such approaches, contributing to the broader field of heterocyclic chemistry and offering insights into generating derivatives with potential biological activities (Filimonov et al., 2006).
Biological Evaluation and Potential Applications
Sulfonamide derivatives have been evaluated for various biological activities, including their role as enzyme inhibitors. Research has been conducted to design and synthesize compounds targeting human carbonic anhydrase isoenzymes, showcasing the potential of sulfonamide derivatives in therapeutic applications. Such studies are essential for developing novel inhibitors with specific bioactivities, underscoring the compound's relevance in medicinal chemistry (Mishra et al., 2016).
Mechanism of Action
Thiophene derivatives
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Isoxazole derivatives
It is always imperative to unleash new eco-friendly synthetic strategies .
Future Directions
Thiophene-based compounds continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
3,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S3/c1-9-14(10(2)19-15-9)22(17,18)16-13(11-5-7-20-8-11)12-4-3-6-21-12/h3-8,13,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWGJTYXGZUHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.